molecular formula C13H26N2O B7516204 N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide

Katalognummer B7516204
Molekulargewicht: 226.36 g/mol
InChI-Schlüssel: GSCPNQSKUFWTAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway is involved in B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapy for various types of B-cell malignancies.

Wirkmechanismus

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide targets the SYK pathway, which is involved in B-cell receptor signaling. SYK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and activation. Upon binding to antigen, the B-cell receptor activates SYK, which in turn activates downstream signaling pathways. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide inhibits SYK activity, thereby blocking B-cell receptor signaling and downstream pathways.
Biochemical and Physiological Effects:
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies. In addition, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been shown to inhibit the activation of pro-survival pathways, such as AKT and ERK, in B-cell malignancies. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has also been shown to modulate the tumor microenvironment, leading to increased infiltration of immune cells and decreased levels of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity and stability. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has also been extensively studied in preclinical models, making it a well-characterized tool compound for investigating the role of the SYK pathway in B-cell malignancies. However, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has limitations as well. It is a specific inhibitor of SYK and may not be effective in tumors that do not rely on the SYK pathway for survival. In addition, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide may have off-target effects that could complicate interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the development and use of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. One area of focus is the identification of biomarkers that can predict response to N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. This could help to identify patients who are most likely to benefit from N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide therapy. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. Finally, there is interest in exploring the potential of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide in other disease areas, such as autoimmune disorders, where the SYK pathway is also involved.

Synthesemethoden

The synthesis of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide involves several steps, starting with the reaction of 4-methylpiperidine with tert-butyl bromoacetate to form N-tert-butyl-4-methylpiperidine-1-carboxylate. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to form N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. The synthesis of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been optimized to achieve high yields and purity, making it a viable candidate for further development.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has demonstrated potent anti-tumor activity and has been shown to inhibit B-cell receptor signaling and downstream pathways. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has also been shown to synergize with other therapies, such as venetoclax and rituximab, in preclinical models.

Eigenschaften

IUPAC Name

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-10-6-8-15(9-7-10)11(2)12(16)14-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCPNQSKUFWTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.